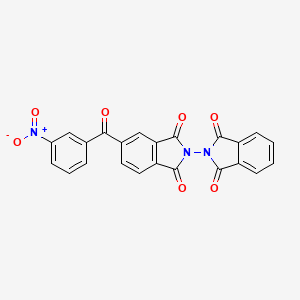![molecular formula C20H22N4O2S B3464432 N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464432.png)
N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Vue d'ensemble
Description
“N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound. Compounds with similar structures, such as Benzothiazole derivatives, have been studied for their broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Applications De Recherche Scientifique
Antimicrobial Activities
Triazole derivatives, such as the one , have been explored for their antimicrobial properties. A study by Altıntop et al. (2011) demonstrated that certain triazole derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria, highlighting their potential in addressing microbial infections (Altıntop et al., 2011).
Anti-Cancer Properties
Research by Šermukšnytė et al. (2022) indicates that triazole-thiol derivatives can have significant cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have shown promising results in inhibiting cancer cell migration and growth, suggesting a potential role in cancer therapy (Šermukšnytė et al., 2022).
Anti-Inflammatory Applications
Triazole compounds have been identified for their anti-inflammatory effects. For instance, Ertas et al. (2022) synthesized triazine derivatives and investigated their cyclooxygenase (COX) inhibitory activity. Some derivatives demonstrated strong inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory process (Ertas et al., 2022).
Potential in Neurological Disorders
A study by Virk et al. (2018) explored the enzyme inhibitory activities of triazole analogues. They found that certain compounds exhibited good inhibitory activity against enzymes related to neurological functions, suggesting potential applications in treating neurological disorders (Virk et al., 2018).
Molecular Docking and Binding Studies
Karayel (2021) conducted a study focusing on the molecular docking and binding properties of triazole-benzimidazole derivatives. These compounds showed promising interactions with certain biological targets, indicating potential applications in drug design and development (Karayel, 2021).
Mécanisme D'action
Orientations Futures
The future directions for research on a compound like “N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” would likely depend on the results of initial studies on its properties and potential applications. For example, if it’s found to have anticancer properties, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or testing it in clinical trials .
Propriétés
IUPAC Name |
N-benzyl-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-19(16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-18(25)21-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSCBRTBQEGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464358.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![ethyl 4-[({[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3464365.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464369.png)
![2-[(anilinocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3464375.png)
![4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464387.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464395.png)


![ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464426.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3464430.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3464439.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3464455.png)